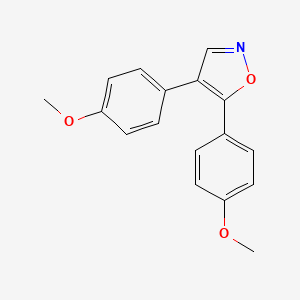

4,5-Bis(4-methoxyphenyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLCZGJRMRMYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole and Analogues

Conventional Approaches to Substituted 1,2-Oxazoles

Traditional methods for synthesizing the 1,2-oxazole ring remain fundamental in organic chemistry. These approaches often rely on the construction of the heterocyclic ring from acyclic precursors through cyclization and condensation reactions.

Cyclization Reactions Utilizing Precursors with 4,5-Disubstitution Patterns

The synthesis of 4,5-diaryl isoxazoles, such as 4,5-Bis(4-methoxyphenyl)-1,2-oxazole, is commonly achieved through the cyclization of a 1,2-diaryl-1,2-dione precursor with a source of nitrogen, typically hydroxylamine (B1172632). The key starting material for the target compound is 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione, also known as 4,4'-dimethoxybenzil (B72200) or p-Anisil. bldpharm.comguidechem.com This diketone possesses the requisite carbon skeleton, with the two methoxyphenyl groups positioned to become the substituents at the C4 and C5 positions of the resulting isoxazole (B147169) ring. The reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic isoxazole ring.

Condensation Reactions for Isoxazole Ring Formation

The condensation of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine is a classic and widely used method for forming the isoxazole ring. nih.gov For the synthesis of 4,5-diaryl isoxazoles, 1,3-diaryl-1,3-diketones are reacted with hydroxylamine hydrochloride. wikipedia.org This reaction can be performed under various conditions, including conventional heating and modern microwave-assisted protocols.

Conventional synthesis typically involves refluxing the diaryl-1,3-diketone with hydroxylamine hydrochloride in a basic solvent like pyridine (B92270) for extended periods, often ranging from 10 to 34 hours. wikipedia.org After the reaction, a workup procedure is required to remove the solvent and purify the product, with yields generally falling in the range of 55-70%. wikipedia.org

In contrast, microwave-assisted synthesis offers a more rapid and efficient alternative. By adsorbing the reactants, such as a diaryl-1,3-diketone and hydroxylamine hydrochloride, onto a solid support like silica (B1680970) gel and irradiating the mixture with microwaves, the reaction time can be dramatically reduced to just a few minutes. wikipedia.org This solid-state approach often leads to higher yields and simplifies the purification process, aligning with the principles of green chemistry. wikipedia.org

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | Diaryl-1,3-diketone, Hydroxylamine hydrochloride | Diaryl-1,3-diketone, Hydroxylamine hydrochloride |

| Solvent/Support | Pyridine | Silica Gel |

| Reaction Time | 10-34 hours | ~2 minutes |

| Yield | 55-70% | Higher than conventional |

Multi-component Reaction Strategies for Triaryl Isoxazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like triaryl isoxazoles in a single step, avoiding the isolation of intermediates. organic-chemistry.org A notable strategy for synthesizing biaryl-substituted isoxazoles involves a rapid, microwave-assisted, four-component, three-step synthesis in a one-pot fashion. swiswiswift.com This process combines a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling, utilizing a single palladium catalyst for the entire sequence. swiswiswift.com

For example, the synthesis can start with an aryl halide, a terminal alkyne, an acid chloride, and an arylboronic acid. The palladium catalyst first facilitates the Sonogashira coupling, which is followed by cyclocondensation with a hydroxylamine source, and finally, a Suzuki coupling introduces the second aryl group. swiswiswift.com This approach allows for the rapid generation of a library of diversely substituted biaryl isoxazoles with high efficiency. swiswiswift.com

Modern and Green Chemistry Transformations for this compound

Modern synthetic methods focus on improving efficiency, selectivity, and environmental compatibility. For the synthesis of 4,5-diaryl isoxazoles, transition metal-catalyzed reactions and green chemistry approaches are at the forefront.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Silver Catalysis)

Transition metals such as palladium, copper, and silver play a pivotal role in modern isoxazole synthesis. organic-chemistry.org These catalysts enable a variety of transformations, including cross-coupling reactions, annulations, and C-H bond functionalizations, which provide access to highly substituted isoxazoles that are difficult to prepare using conventional methods. organic-chemistry.org

Palladium (Pd) catalysis is extensively used for cross-coupling reactions to introduce aryl or other substituents onto a pre-formed isoxazole ring or to construct the ring itself. organic-chemistry.org

Copper (Cu) catalysts are often employed in cycloaddition reactions and can mediate the synthesis of triarylated oxazoles from benzil (B1666583) and benzylamine (B48309) derivatives. rsc.org

Silver (Ag) catalysis has been utilized in tandem reactions, for example, between enynones and alkynyl isoxazoles, to create complex heterocyclic systems. organic-chemistry.org

These catalytic systems offer mild reaction conditions, high functional group tolerance, and the ability to selectively form specific isomers. organic-chemistry.org

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction has been successfully applied to the synthesis of 4,5-diaryl and triaryl isoxazoles. bldpharm.com The strategy typically involves the palladium-catalyzed coupling of a halogenated isoxazole with a boronic acid or its ester derivative.

An efficient approach to trisubstituted isoxazoles involves the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles with various arylboronic acids. bldpharm.com The use of a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄, is crucial for achieving high yields and suppressing the formation of byproducts. bldpharm.com This late-stage functionalization allows for the introduction of diverse aryl groups at the C5 position of the isoxazole ring, providing a modular route to a wide range of 4,5-diaryl isoxazole analogues.

| Component | Role | Example |

|---|---|---|

| Isoxazole Substrate | Electrophile | 3,4-disubstituted 5-bromoisoxazole |

| Coupling Partner | Nucleophile | Arylboronic acid |

| Catalyst | Facilitates C-C bond formation | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Stabilizes and activates the catalyst | P(t-Bu)₃·HBF₄ (Tri-tert-butylphosphine tetrafluoroborate) |

| Base | Activates the boronic acid | Not specified, but typically carbonates or phosphates |

This methodology is highly valuable for lead optimization in medicinal chemistry, where rapid access to a variety of analogues is required to explore structure-activity relationships. mdpi.com

Copper-Catalyzed Intramolecular Cyclization Protocols

Copper catalysis is instrumental in forming the isoxazole ring through intramolecular cyclization. One effective strategy involves the cyclization of α,β-acetylenic oximes. In this approach, an oxidation of propargylamines can yield the corresponding oximes, which then undergo a CuCl-mediated intramolecular cyclization to provide a range of isoxazoles with good functional group compatibility. organic-chemistry.org While many copper-catalyzed methods involving nitrile oxides and terminal acetylenes lead to 3,5-disubstituted isoxazoles, specific intramolecular pathways are crucial for accessing different substitution patterns. nih.govscilit.comacs.orgelsevierpure.com For instance, the copper(I)-catalyzed cycloaddition of in-situ generated nitrile oxides with terminal acetylenes is a well-established one-pot procedure that regioselectively yields 3,5-disubstituted isoxazoles. nih.govacs.org

Computational studies on the copper(I)-catalyzed cycloaddition of nitrile oxides to acetylenes have revealed a nonconcerted mechanism that proceeds through metallacycle intermediates, providing access to 3,4-disubstituted isoxazoles. organic-chemistry.org

Lewis Acid-Promoted Cyclizations

Lewis acids play a pivotal role in promoting the cyclization reactions required for isoxazole synthesis, often enhancing reaction rates and controlling regioselectivity. A noteworthy method involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. nih.gov In this process, the regiochemical outcome can be steered towards the desired 4,5-disubstituted isoxazole by using the Lewis acid boron trifluoride (BF₃) as a carbonyl activator in conjunction with pyridine. nih.gov By varying the reaction solvent and the equivalents of the Lewis acid, high regioselectivity for the 4,5-disubstituted product can be achieved. nih.gov

Another innovative Lewis acid-promoted approach utilizes aluminum trichloride (B1173362) (AlCl₃) to facilitate the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and alkynes. nih.gov This method employs sodium nitrite (B80452) as the source for the nitrile oxide, offering a cost-effective and environmentally conscious alternative to heavy metal catalysts. nih.gov

| Lewis Acid | Substrates | Key Features | Yield | Ref. |

| BF₃ | β-Enamino diketones, Hydroxylamine hydrochloride | Controls regioselectivity towards 4,5-disubstituted isoxazoles. | 79% | nih.gov |

| AlCl₃ | 2-Methylquinoline derivatives, Alkynes, NaNO₂ | Cost-effective, avoids toxic transition metals, one-pot synthesis. | Good | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving product yields for the synthesis of isoxazoles. abap.co.in A prominent application is the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride to form the isoxazole ring. abap.co.innih.gov This method is advantageous for its uniform heating, increased reaction rates, and cleaner reaction conditions, which can lead to higher selectivity and better yields compared to conventional heating. abap.co.innih.gov

For example, 3,5-diaryl isoxazoles can be synthesized from chalcones and hydroxylamine in the presence of sodium acetate (B1210297) and acetic acid under microwave irradiation, with yields ranging from 65-80%. researchgate.net The synthesis of a novel bis-tetronic acid derivative, 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), has also been successfully promoted by microwave irradiation in the presence of a natural deep eutectic solvent, achieving a high yield of 83% in just 15 minutes of reaction time. mdpi.com

| Precursors | Reaction Conditions | Advantages | Yield | Ref. |

| Chalcones, Hydroxylamine HCl | Ethanolic NaOH, 210 W, 10-15 min | Rapid, high selectivity, improved yield. | High | abap.co.in |

| 2,4,5-Trimethoxy substituted chalcones, Hydroxylamine | Sodium acetate, Acetic acid, Microwave irradiation | Eco-friendly, good yields. | 65-80% | researchgate.net |

| Tetronic acid, 4-Methoxybenzaldehyde | L-proline/glycerol NADES, 120 W, 15 min | High yield, short reaction time, green solvent/catalyst system. | 83% | mdpi.com |

Ultrasound-Mediated Chemical Transformations

Ultrasound irradiation offers a green and efficient energy source for promoting chemical reactions, including the synthesis of isoxazoles and their precursors. mdpi.com Sonochemistry can enhance reaction rates and yields, often under milder conditions than conventional methods. researchgate.netnih.gov

One notable application is the ultrasound-assisted, one-pot synthesis of 3-(aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in water. mdpi.com This method utilizes sodium dichloroisocyanurate (SDIC) as an eco-friendly oxidant and proceeds via a 1,3-dipolar cycloaddition, achieving excellent yields (75-90%) in just 25-30 minutes. mdpi.com Similarly, ultrasound has been used to promote the radical cyclization of unsaturated oximes with diaryl diselenides to produce 4,5-dihydroisoxazoles. researchgate.net The integration of ultrasound often allows for shorter reaction times, higher atom economy, and the use of environmentally benign solvents like water. mdpi.commdpi.com

Several multicomponent reactions for the synthesis of isoxazol-5(4H)-ones have been effectively accelerated by ultrasound. mdpi.com For instance, the reaction of hydroxylamine hydrochloride, aromatic aldehydes, and ethyl acetoacetate (B1235776) catalyzed by itaconic acid under ultrasonic irradiation (50 °C, 15 min) resulted in a 95% yield, a significant improvement over conventional heating. mdpi.com

One-Pot and Cascade Reaction Sequences

One-pot and cascade (or tandem) reactions are highly valued for their efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. Numerous synthetic routes to substituted isoxazoles are designed using this approach.

A convenient one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles involves the copper(I)-catalyzed cycloaddition between terminal acetylenes and nitrile oxides generated in situ from aldehydes. acs.orgelsevierpure.com This method avoids the isolation of unstable hydroximoyl chloride intermediates and uses reagents in stoichiometric amounts, simplifying product purification. acs.org

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via a one-pot cascade reaction involving α-azido acrylates and aromatic oximes under mild, metal-free conditions. organic-chemistry.org Another one-pot protocol allows for the construction of fluoroalkylated isoxazoles directly from amines and alkynes through a Cu-catalyzed cascade sequence. organic-chemistry.org Furthermore, three-component reactions catalyzed by nano-MgO provide a straightforward route to biologically active isoxazole-5(4H)-ones at room temperature. researchgate.net These methods highlight the power of cascade reactions to rapidly build molecular complexity from simple, readily available starting materials. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound

The synthesis of a specific regioisomer like this compound requires precise control over the reaction's selectivity. The two main strategies for constructing the isoxazole ring—cyclocondensation of 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition of nitrile oxides—each present unique challenges and opportunities for regiocontrol.

The classic Claisen isoxazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine, often results in a mixture of regioisomers. nih.gov However, recent methodologies have achieved high regioselectivity. The use of β-enamino diketones as precursors allows for excellent control; by tuning the reaction conditions, such as the solvent and the presence of a Lewis acid like BF₃, the reaction can be directed to selectively form the 4,5-disubstituted isoxazole. nih.gov

In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (alkyne or alkene). The reaction of nitrile oxides with terminal alkynes, especially under copper(I) catalysis, typically yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgacs.org To obtain a 4,5-disubstituted pattern from this type of reaction, a disubstituted internal alkyne is required, which introduces a greater challenge in controlling the regiochemical outcome.

An innovative strategy to achieve the 4,5-disubstitution pattern involves a rearrangement. The reaction of α,β-chalcone ditosylates with hydroxylamine hydrochloride can proceed via a 1,2-aryl shift, providing a novel and direct route to 4,5-disubstituted isoxazoles. researchgate.netasianpubs.org Another approach utilizes 1,1-disubstituted bromoalkenes as alkyne synthons. nih.gov Their reaction with nitrile oxides proceeds with high regioselectivity, dictated by frontier molecular orbital and steric interactions, to form a bromoisoxazoline intermediate that eliminates HBr to afford the 3,5-disubstituted isoxazole. nih.gov While this specific example leads to the 3,5-isomer, the principle of using functionalized alkenes as masked alkynes is a powerful tool for controlling regioselectivity in isoxazole synthesis. nih.gov

Reaction Mechanisms and Mechanistic Studies of 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole Synthesis and Transformations

Elucidation of Detailed Reaction Pathways and Intermediates

The formation of the 4,5-diarylisoxazole core, as seen in 4,5-Bis(4-methoxyphenyl)-1,2-oxazole, is primarily achieved through two principal synthetic routes: the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), and the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Pathway 1: 1,3-Dicarbonyl Condensation with Hydroxylamine

This classic and widely used method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the target molecule, the specific precursor would be 1,3-bis(4-methoxyphenyl)propane-1,3-dione . The reaction proceeds through several key steps:

Initial Condensation: The reaction initiates with the nucleophilic attack of the amino group of hydroxylamine onto one of the carbonyl carbons of the dione (B5365651). This typically forms an oxime intermediate.

Cyclization: An intramolecular nucleophilic attack follows, where the hydroxyl group of the oxime attacks the second carbonyl carbon. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxyisoxazoline.

Dehydration: The final step is the elimination of a water molecule from the hydroxyisoxazoline intermediate, which results in the formation of the stable, aromatic isoxazole (B147169) ring. youtube.com

The key intermediate in this pathway is the 1,3-bis(4-methoxyphenyl)propane-1,3-dione . This dione itself can be synthesized via methods such as the Claisen condensation between ethyl 4-methoxybenzoate (B1229959) and 4'-methoxyacetophenone.

Pathway 2: [3+2] Cycloaddition

A more modern and highly regioselective approach is the 1,3-dipolar cycloaddition reaction. organic-chemistry.org This pathway involves the reaction of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component).

Nitrile Oxide Generation: A nitrile oxide, such as 4-methoxybenzonitrile oxide , is typically generated in situ from an aldoxime precursor (e.g., 4-methoxybenzaldoxime) via oxidation, or from a hydroximoyl halide by dehydrohalogenation.

Cycloaddition: The generated nitrile oxide then reacts with a disubstituted alkyne, in this case, 1,2-bis(4-methoxyphenyl)acetylene or an alkyne bearing one 4-methoxyphenyl (B3050149) group, across the carbon-carbon triple bond. Computational studies on similar systems suggest this occurs via a concerted or nearly concerted mechanism, passing through a single transition state to form the isoxazole ring directly. organic-chemistry.org

This method offers high regioselectivity, where the substituent from the nitrile oxide consistently ends up at the 3-position of the isoxazole ring, while the alkyne substituents occupy the 4- and 5-positions.

| Pathway | Key Precursors | Key Intermediates |

| 1,3-Dicarbonyl Condensation | 1,3-bis(4-methoxyphenyl)propane-1,3-dione, Hydroxylamine | Oxime, Hydroxyisoxazoline |

| [3+2] Cycloaddition | 4-methoxybenzonitrile oxide, a 4-methoxyphenyl-substituted alkyne | Nitrile Oxide (generated in situ) |

Transition State Analysis and Energy Landscape Mapping

Understanding the reaction mechanism at a deeper level requires the analysis of transition states and the mapping of the reaction's energy landscape. While specific experimental data for this compound is not extensively published, principles can be drawn from computational studies on related isoxazole and oxazole (B20620) syntheses. researchgate.netnih.gov

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), focuses on identifying the highest energy point along the reaction coordinate. For instance, in the [3+2] cycloaddition pathway, a single, highly ordered transition state is proposed where the bonds between the nitrile oxide and the alkyne are partially formed. The energy of this transition state (the activation energy) determines the reaction rate. The electron-donating nature of the 4-methoxyphenyl groups can influence the electronic character and stability of this transition state, potentially lowering the activation energy and facilitating the reaction.

The energy landscape is a map of the potential energy of the system as it evolves from reactants to products. For a typical 1,3-dicarbonyl condensation, the landscape would show multiple steps, with energy wells corresponding to the stable intermediates (like the oxime) and peaks corresponding to the transition states for each step (condensation, cyclization, and dehydration). The final dehydration step is often the driving force for the reaction, as it leads to the formation of a highly stable aromatic ring, representing a deep energy well on the landscape.

Isotopic Labeling Investigations for Mechanistic Insights (e.g., 18O labeling studies)

Isotopic labeling is a powerful experimental tool used to trace the path of atoms through a reaction, providing definitive mechanistic insights. researchgate.net For the synthesis of isoxazoles, ¹⁸O labeling studies can be particularly informative.

Consider the condensation of 1,3-bis(4-methoxyphenyl)propane-1,3-dione with ¹⁸O-labeled hydroxylamine (H₂N¹⁸OH). If the reaction proceeds as described in Pathway 1, the resulting this compound would incorporate the ¹⁸O isotope into the heterocyclic ring. Conversely, if the reaction were performed with unlabeled hydroxylamine but in H₂¹⁸O as a solvent, the absence of the label in the product would confirm that the oxygen atom originates from the hydroxylamine reagent, not from the solvent or through exchange with the carbonyl oxygens under the reaction conditions. researchgate.net

Such experiments are crucial for distinguishing between competing mechanistic proposals. For example, in the synthesis of certain substituted oxazoles, ¹⁸O labeling studies have demonstrated that the reaction mechanism can deviate significantly from classical pathways like the Robinson-Gabriel synthesis, instead proceeding through a different cascade of intermediates. rsc.org These studies provide unambiguous evidence of bond-forming and bond-breaking events that cannot be observed directly.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly DFT, serves as a vital tool for verifying and refining proposed reaction mechanisms. nih.govresearchgate.net For the synthesis of this compound, computational models can be used to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Energies: Determine the relative energies of these species to construct a detailed energy profile of the reaction pathway. A proposed mechanism is considered computationally verified if it represents the lowest energy path from reactants to products.

Analyze Electronic Structure: Investigate the distribution of electrons in transition states to understand the nature of the bond-forming processes. For example, in the [3+2] cycloaddition, calculations can confirm the pericyclic nature of the reaction.

For 4,5-diarylisoxazoles, computational studies can validate that the cycloaddition of a nitrile oxide to an alkyne is an energetically favorable process. acs.org Furthermore, these models can predict the regioselectivity of the reaction by comparing the activation energies of the transition states leading to different isomers, almost always confirming the formation of the 3,5-disubstituted product from a terminal alkyne, or in this case, the 3,4,5-trisubstituted product.

Mechanistic Diversities Compared to General Oxazole Synthesis Pathways

The synthesis of isoxazoles, which are 1,2-azoles, shows distinct mechanistic differences from the synthesis of their constitutional isomers, oxazoles (1,3-azoles).

Arrangement of Heteroatoms: The most fundamental difference lies in the source of the N-O unit. In isoxazole synthesis, the N-O bond is typically introduced as a single unit within the hydroxylamine reagent. youtube.com The reaction then builds the ring around this pre-existing bond. In contrast, common oxazole syntheses, like the Robinson-Gabriel synthesis , construct the O-C-N segment from separate sources. The Robinson-Gabriel pathway involves the cyclization and dehydration of a 2-acylamino ketone, where the oxygen comes from one acyl group and the nitrogen from another. rsc.org

Key Intermediates: The intermediates are fundamentally different. Isoxazole synthesis via the dicarbonyl route proceeds through oxime and hydroxyisoxazoline intermediates. Oxazole synthesis via the Robinson-Gabriel route proceeds through an acylated amino ketone.

Cycloaddition Reactions: While [3+2] cycloaddition is a cornerstone of isoxazole synthesis (nitrile oxide + alkyne), the analogous reactions for oxazoles are less common. Oxazole synthesis often relies on condensation and cyclodehydration reactions. nih.govresearchgate.net The van Leusen oxazole synthesis , for example, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), proceeding through a different set of intermediates entirely. nih.gov

Recent studies on cascade reactions for synthesizing highly substituted oxazoles have also revealed unique mechanisms that differ from these classical named reactions, as confirmed by isotopic labeling experiments. rsc.org This highlights a growing diversity in the mechanistic pathways available for both isoxazole and oxazole ring systems.

Advanced Spectroscopic and Crystallographic Elucidation of 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data, including CIF files or database entries (e.g., CCDC), for 4,5-Bis(4-methoxyphenyl)-1,2-oxazole could be located. This information is essential for a definitive analysis of its solid-state structure.

Crystal Packing and Intermolecular Interaction Networks (e.g., C–H⋅⋅⋅π, π–π stacking, C–H⋅⋅⋅O hydrogen bonding)

A description of the crystal packing and the specific intermolecular forces that stabilize the lattice of this compound cannot be provided without experimental crystallographic data.

Conformational Analysis and Dihedral Angles in the Crystalline State

Precise measurements of bond angles, bond lengths, and the dihedral angles between the oxazole (B20620) ring and the two methoxyphenyl substituents are not available, preventing a detailed conformational analysis in the solid state.

Tautomeric Forms and Polymorphism

There is no published evidence regarding the existence of tautomeric forms or polymorphism for this compound. Such studies would require extensive crystallographic and spectroscopic investigation under various crystallization conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Details

While basic NMR data may exist within synthetic reports, the advanced 2D NMR and dynamic NMR studies required for a thorough structural and dynamic elucidation in solution are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published. This data would be necessary to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations within the molecule.

Dynamic NMR Studies for Conformational Dynamics

No dynamic NMR (DNMR) studies have been reported for this compound. Such investigations would be required to understand the conformational dynamics in solution, such as the rotational barriers of the phenyl rings.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Specific Functional Group Modes and Intermolecular Interactions

The primary functional groups present in this compound are the 1,2-oxazole ring, two p-substituted methoxyphenyl rings, and the ether linkages. The vibrational spectra are expected to be complex, with numerous overlapping bands.

Expected Characteristic Vibrational Modes:

Aromatic C-H Stretching: The aryl C-H stretching vibrations from the two methoxyphenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups of the methoxy (B1213986) substituents will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed between 2975 and 2850 cm⁻¹.

C=N and C=C Stretching: The C=N stretching vibration of the oxazole ring is expected in the 1650-1590 cm⁻¹ region. The aromatic C=C stretching vibrations from the phenyl rings will also appear in this region, often as a series of bands between 1600 and 1450 cm⁻¹. For a related compound, (7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, C=N stretching bands were observed at 1605 and 1580 cm⁻¹. ijpcbs.com

C-O-C Asymmetric and Symmetric Stretching: The asymmetric C-O-C stretching of the aryl ether linkage in the methoxy groups is a strong, characteristic band typically found in the 1275-1200 cm⁻¹ range. The symmetric stretching is expected to be weaker and appear around 1075-1020 cm⁻¹. In a similar methoxyphenyl-containing structure, these bands were noted at 1250 and 1178 cm⁻¹. ijpcbs.com

Oxazole Ring Vibrations: The skeletal vibrations of the oxazole ring, involving C-O and N-O stretching, are expected to produce bands in the fingerprint region (1300-900 cm⁻¹). For instance, in 3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, a related heterocyclic system, the N-O stretching of the isoxazole (B147169) ring was assigned to a peak at 1153 cm⁻¹, C-N stretching at 1267 cm⁻¹, and C-O stretching at 1068 cm⁻¹. While this is a dihydro-isoxazole, the regions provide a general reference.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region. For a p-disubstituted benzene, a strong band is typically observed between 860 and 800 cm⁻¹.

The analysis of intermolecular interactions through vibrational spectroscopy often involves observing shifts in peak positions and changes in peak broadening upon changes in physical state (e.g., solid vs. solution) or temperature. Hydrogen bonding, if present, would significantly influence the N-H or O-H stretching regions; however, this compound lacks classical hydrogen bond donors. Therefore, intermolecular interactions would be dominated by weaker forces such as dipole-dipole interactions and van der Waals forces, which may cause subtle shifts in the vibrational frequencies of the functional groups, particularly those of the polar oxazole ring and methoxy groups.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Modes

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium to Strong | |

| Asymmetric CH₃ Stretch | ~2960 | Medium | Medium | From -OCH₃ groups |

| Symmetric CH₃ Stretch | ~2870 | Medium | Medium | From -OCH₃ groups |

| C=N Stretch (Oxazole) | 1650-1590 | Medium to Strong | Medium | May overlap with C=C stretches |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong | Multiple bands expected |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Medium | Aryl ether linkage |

| Symmetric C-O-C Stretch | 1075-1020 | Medium | Weak | Aryl ether linkage |

| Oxazole Ring Breathing | 1000-900 | Medium | Strong | |

| p-Substituted C-H Out-of-Plane Bend | 860-800 | Strong | Weak | Characteristic of 1,4-disubstitution |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.

Exact Mass Determination:

The molecular formula of this compound is C₁₇H₁₅NO₃. The exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Monoisotopic Mass: 281.1052 u

An HRMS experiment, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 282.1125. The high accuracy of the measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental formula.

Fragmentation Pathway Analysis:

The fragmentation of the [M+H]⁺ ion of this compound in the mass spectrometer (e.g., via collision-induced dissociation, CID) would provide valuable structural information. While specific experimental fragmentation data is unavailable, a plausible fragmentation pathway can be proposed based on the known fragmentation of related heterocyclic and methoxyphenyl-containing compounds.

The fragmentation would likely be initiated by the cleavage of the weaker bonds in the molecule, such as the N-O bond of the oxazole ring, or through cleavages within the methoxy groups. A proposed fragmentation pattern for a related compound, 3-(pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, showed the formation of a methoxyphenyl radical cation at m/z 107, which subsequently lost a neutral formaldehyde (B43269) (HCHO) molecule to yield a phenyl radical cation at m/z 77. This suggests that the methoxyphenyl groups in the target compound are likely to be involved in key fragmentation steps.

Proposed Key Fragmentation Pathways:

Cleavage of the Oxazole Ring: The N-O bond is often the most labile bond in the oxazole ring. Cleavage of this bond could lead to a variety of fragment ions, including the formation of nitrile or carbonyl-containing species.

Loss of a Methyl Radical: The methoxy groups can lose a methyl radical (•CH₃) to form a phenoxy radical cation.

Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic rings is the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion or a fragment ion containing the methoxy group.

Formation of the Methoxyphenyl Cation: A prominent peak at m/z 107, corresponding to the [CH₃O-C₆H₄]⁺ cation, is highly anticipated.

Interactive Data Table: Predicted Key Fragment Ions in HRMS

| m/z (Proposed) | Proposed Ion Structure / Formula | Fragmentation Pathway |

| 282.1125 | [C₁₇H₁₅NO₃ + H]⁺ | Protonated molecular ion |

| 267.0890 | [C₁₆H₁₂NO₃]⁺ | Loss of a methyl radical (•CH₃) |

| 252.0970 | [C₁₆H₁₄NO₂]⁺ | Loss of formaldehyde (CH₂O) |

| 135.0446 | [C₈H₇O]⁺ | Benzoyl cation |

| 107.0497 | [C₇H₇O]⁺ | Methoxyphenyl cation |

Theoretical and Computational Chemistry Studies on 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole

Electronic Structure Analysis and Molecular Orbital Theory (e.g., Frontier Molecular Orbitals, Charge Distribution)

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or charge distribution for 4,5-Bis(4-methoxyphenyl)-1,2-oxazole. Such analysis would typically be performed using DFT methods to understand the molecule's electronic behavior and reactivity. researchgate.netmalayajournal.org

Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization and Energetic Properties

There are no specific DFT or ab initio studies that report the optimized geometry (bond lengths, bond angles, dihedral angles) or energetic properties (total energy, heat of formation) of this compound. For other molecules, these calculations are standard and often performed using functionals like B3LYP with various basis sets to obtain the minimum energy conformation. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational predictions for the 1H and 13C NMR chemical shifts and the theoretical vibrational (IR/Raman) frequencies for this compound have not been reported. These predictions are typically made using methods like the Gauge-Including Atomic Orbital (GIAO) for NMR shifts and are compared with experimental data to confirm structures. mdpi.comdntb.gov.ua

Reactivity Predictions and Molecular Reactivity Descriptors

Information on molecular reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) derived from the frontier molecular orbitals for this specific compound is not available.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

No computational studies on the non-linear optical properties, such as molecular polarizability and hyperpolarizability, of this compound were found. Such studies are crucial for identifying potential applications in optoelectronics. nih.govdntb.gov.ua

Computational Analysis of Intermolecular Interactions and Supramolecular Assembly

While general studies on the intermolecular interactions in series of bioactive oxazoles exist, a specific analysis of the supramolecular assembly of this compound, including Hirshfeld surface analysis or interaction energy calculations, is not present in the literature. semanticscholar.orgnih.govmdpi.com

Reactivity and Chemical Transformations of 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring is considered a π-excessive heterocycle, which generally makes it more susceptible to electrophilic substitution than pyridine (B92270). chemicalbook.com However, direct functionalization of the isoxazole core can be challenging due to potential ring instability under harsh acidic or basic conditions. researchgate.net The reactivity of the three carbon positions (C3, C4, and C5) is not uniform. In the case of 4,5-Bis(4-methoxyphenyl)-1,2-oxazole, the C4 and C5 positions are already substituted. Therefore, any substitution on the ring would have to target the C3 position or proceed through an addition-elimination mechanism.

Electrophilic aromatic substitution (SEAr) on isoxazoles is possible, and studies have shown that intramolecular SEAr can occur at the 5-position when facilitated by an electron-donating group at the 4-position. researchgate.net For nucleophilic aromatic substitution (SNAr), the presence of a good leaving group, such as a nitro group, is typically required to facilitate the reaction. researchgate.net A common strategy for functionalizing isoxazoles involves electrophilic cyclization to form a halogenated isoxazole, which can then undergo palladium-catalyzed cross-coupling reactions to introduce new substituents. nih.gov

Table 1: Reactivity of the Isoxazole Ring

| Reaction Type | Reactivity and Conditions | Outcome |

|---|---|---|

| Electrophilic Substitution | Generally difficult on the pre-formed 4,5-diaryl isoxazole. The C3 position is the only available site but is relatively deactivated. | Limited practical examples for direct substitution on this specific scaffold. |

| Nucleophilic Substitution | Requires a suitable leaving group at the C3 position, which is not present in the parent compound. | Not a direct pathway for derivatization without prior functionalization. |

| Metal-Catalyzed C-H Activation | Modern methods using transition metals (e.g., rhodium, palladium) can enable direct functionalization, avoiding harsh conditions that might degrade the ring. researchgate.net | Introduction of aryl or alkyl groups at the C3 position. |

Functionalization Reactions of the 4-Methoxyphenyl (B3050149) Moieties

The two 4-methoxyphenyl (anisole) rings are significantly more reactive towards electrophilic aromatic substitution than the isoxazole core. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho, para-directing group. Since the para position of each phenyl ring is attached to the isoxazole core, electrophilic attack will be directed to the ortho positions (C3' and C5' relative to the methoxy group).

Common functionalization reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce nitro groups (-NO₂).

Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst to add halogen atoms.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Another important transformation is the cleavage of the methyl ether to yield a phenolic hydroxyl group (-OH) using strong acids like HBr or Lewis acids like BBr₃. The resulting phenol (B47542) is a versatile intermediate for further reactions, such as etherification or esterification.

Table 2: Functionalization of the 4-Methoxyphenyl Groups

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho to the methoxy group | Nitro-substituted diaryl isoxazole |

| Bromination | Br₂, FeBr₃ | ortho to the methoxy group | Bromo-substituted diaryl isoxazole |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ortho to the methoxy group | Acyl-substituted diaryl isoxazole |

| Ether Cleavage | HBr or BBr₃ | Methoxy group carbon | 4,5-Bis(4-hydroxyphenyl)-1,2-oxazole |

Ring-Opening Reactions and Subsequent Chemical Derivatization

The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under various conditions. wikipedia.org This reactivity is a cornerstone of its use as a synthetic intermediate, providing access to other important molecular structures. chemicalbook.comscispace.com

Key ring-opening transformations include:

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd or other reducing agents) can cleave the N-O bond. Depending on the substrate and conditions, this can lead to the formation of β-amino alcohols or β-keto nitriles. scispace.commdpi.com The isoxazole ring effectively serves as a masked 1,3-dicarbonyl equivalent. chemicalbook.com

Photochemical Rearrangement: Upon irradiation with UV light, the isoxazole ring can undergo cleavage of the N-O bond to form an azirine intermediate, which can then rearrange to the more stable oxazole (B20620) isomer. wikipedia.org

These ring-opening strategies transform the heterocyclic core into a flexible acyclic chain that can be used in the synthesis of more complex molecules, including natural products. chemicalbook.comresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder as a diene) and Ring Expansions

While 1,3-dipolar cycloaddition is a primary method for synthesizing the isoxazole ring, the participation of the formed isoxazole in subsequent cycloaddition reactions is less common. wikipedia.orgnih.gov Related azoles, such as oxazoles, are known to function as dienes in intramolecular Diels-Alder reactions, often requiring high temperatures or Lewis acid catalysis to proceed. thieme-connect.comyoutube.com Oxazoles have also been shown to react with electron-deficient dienophiles like o-quinone methides in [4+2] cycloadditions. nih.gov

For 4,5-disubstituted isoxazoles, their role as a diene in Diels-Alder reactions is not well-documented. The aromaticity of the ring and the substitution pattern generally make it less reactive in this type of transformation compared to less aromatic or specifically activated dienes. Ring expansion reactions are also not a characteristic feature of the isoxazole ring's general reactivity.

Role as a Ligand in Advanced Coordination Chemistry and Metal Catalysis

Heterocyclic compounds containing nitrogen atoms are frequently used as ligands in coordination chemistry. The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can coordinate to metal centers. chemicalbook.commdpi.com While isoxazole-containing molecules can act as ligands, their application is less extensive than that of other heterocycles like pyridine or imidazole.

In some cases, isoxazoles are used as synthetic precursors to create more complex and effective ligands. For instance, 4-propargylisoxazoles have been transformed into 2,2'-bipyridine (B1663995) ligands through a metal-catalyzed isomerization and rearrangement process. acs.org Related heterocycles, such as 1,2,4-oxadiazoles, have also been explored as multidentate ligands for constructing coordination polymers. nih.gov The direct use of this compound as a simple monodentate ligand in catalysis is not widely reported, but its derivatives hold potential in the design of more sophisticated ligand architectures.

Derivatization Strategies for the Synthesis of Complex Organic Architectures

The 4,5-diarylisoxazole scaffold is a valuable starting point for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. nih.gov Derivatization strategies generally leverage the reactivity discussed in the previous sections.

The most prominent strategies include:

Functionalization of the Phenyl Rings: This is the most straightforward approach, involving electrophilic substitution on the activated 4-methoxyphenyl rings to introduce new functional groups and modulate the electronic and steric properties of the molecule.

Ring-Opening and Recyclization: Using the isoxazole as a latent functional group is a powerful synthetic tactic. researchgate.net Reductive ring-opening provides access to linear precursors that can be modified and cyclized to form different heterocyclic or carbocyclic systems. scispace.com

Cross-Coupling Reactions: While the parent compound is not amenable to direct cross-coupling, initial halogenation of the phenyl rings or the C3 position of the isoxazole would create handles for powerful C-C and C-N bond-forming reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. nih.gov

These strategies have been instrumental in developing libraries of 4,5-diarylisoxazole derivatives, including potent inhibitors of the Hsp90 molecular chaperone, which are under investigation as anticancer agents. nih.gov

Applications of 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole in Advanced Chemical Fields

Materials Science Applications

The inherent rigidity, thermal stability, and tunable electronic nature of the diarylisoxazole framework make it an attractive candidate for the development of novel functional materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs, Blue Emitters)

The 2,5-diaryloxazole unit is a well-established building block for fluorescent dyes due to its strong absorption and luminescence. researchgate.net The incorporation of π-conjugated spacers at the 2 or 5 position of a 2,5-disubstituted aryloxazole has led to the development of new series of fluorescent dyes with emissions spanning the visible spectrum. researchgate.net These dyes often exhibit significant Stokes shifts and strong solvatochromic fluorescence, properties that are highly desirable for various optical applications. researchgate.net

The photophysical properties of these materials are highly dependent on their molecular structure. For example, in a series of π-conjugated oxazole (B20620) dyes, emission wavelengths from 400 nm to 700 nm were achieved by modifying the substituents. researchgate.net The table below summarizes the photophysical properties of some representative oxazole-based fluorescent dyes, illustrating the tunability of their emission characteristics.

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| 2,5-Diaryloxazole | 330-360 | 400-465 | 70-105 | - |

| 2-Styryloxazole | 350-380 | 410-480 | 60-100 | - |

| 5-Styryloxazole | 380-410 | 505-535 | 125-155 | - |

| DAT–NMe₂ (Isoxazole-containing) | 321-384 | 433-488 | - | 6.1-33.3 |

Data extrapolated from studies on various 2,5-disubstituted oxazole and isoxazole-triazine hybrid dyes. researchgate.netmdpi.com

Based on these findings, it is plausible that 4,5-Bis(4-methoxyphenyl)-1,2-oxazole could exhibit interesting photoluminescent properties. The two methoxyphenyl groups can act as electron-donating moieties, potentially leading to a push-pull system within the molecule that could enhance its fluorescence. Further research into its photophysical characteristics is warranted to explore its potential as a blue emitter in OLED technology.

Polymer and Composite Development

The incorporation of heterocyclic rings like isoxazole (B147169) into polymer backbones can significantly alter the material's properties, including thermal stability, solubility, and optoelectronic characteristics. While no polymers directly incorporating this compound are documented, the synthesis of polymers containing other heterocyclic units like benzothiadiazole and benzo[1,2-b:4,5-b′]dithiophene for photovoltaic applications highlights a promising avenue of research. mdpi.com The robust nature of the diarylisoxazole unit suggests it could be a valuable monomer for creating novel polymers with tailored properties for applications in organic electronics or as high-performance plastics.

Liquid Crystalline Materials

The quest for new liquid crystalline materials has led to the exploration of various heterocyclic cores to modify molecular geometry and polarizability. The isoxazole ring, with its significant dipole moment, is known to favor the formation of stable mesophases. researchgate.net Research on 3,5-diarylisoxazoles has demonstrated their potential to form liquid crystal phases, including nematic and smectic phases. researchgate.net For example, certain fluorinated 3,5-diarylisoxazoles exhibit Smectic A (SmA) and Smectic C (SmC) mesophases. nih.gov

The thermal behavior of these materials is a key indicator of their liquid crystalline properties. The table below shows the phase transition temperatures for a series of related 3,5-disubstituted isoxazole compounds.

| Compound | Transition | Temperature (°C) |

| 2a | Cr → N | 115.8 |

| N → I | 148.6 | |

| 2b | Cr → SmC | 102.5 |

| SmC → N | 126.4 | |

| N → I | 134.7 | |

| 2c | Cr → SmC | 105.2 |

| SmC → N | 130.1 | |

| N → I | 132.4 |

Data from a study on 3,5-disubstituted isoxazole and tetrazole heterocycles. researchgate.net (Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic)

Although this data pertains to the 3,5-isomer, it underscores the inherent capability of the diarylisoxazole scaffold to induce mesomorphic behavior. The specific arrangement of the aryl rings in this compound would lead to a different molecular shape, which would in turn influence its liquid crystalline properties. The bent core shape that might be adopted by the 4,5-isomer could potentially lead to the formation of unique and interesting liquid crystal phases, a topic that merits further investigation.

Scintillating Materials

Scintillators are materials that emit light upon interaction with ionizing radiation and are crucial components in radiation detection technologies. luxiumsolutions.comberkeleynucleonics.com Organic scintillators often consist of a solvent matrix and one or more fluorescent solutes (wavelength shifters). nih.gov The development of novel, efficient, and cost-effective scintillating materials is an active area of research. nih.gov While specific studies on the scintillating properties of this compound are not available, the inherent fluorescence of many oxazole derivatives suggests that this class of compounds could be explored for such applications. The key properties for a good scintillator include high light output, fast decay times, and good spectral matching with photodetectors. The potential luminescent properties of this compound make it a candidate for investigation as a primary or secondary fluor in plastic scintillators.

Catalysis and Ligand Design in Organic Synthesis

The nitrogen atom in the isoxazole ring can act as a coordination site for metal ions, making isoxazole derivatives potential ligands in catalysis. While research on the catalytic applications of 4,5-diarylisoxazoles is not extensive, the broader family of oxadiazole and other nitrogen-containing heterocycles has been successfully employed as ligands for various metal complexes. nih.gov For example, metal complexes of oxadiazole ligands have been used in the preparation of OLEDs and as coordination polymers. nih.gov

The synthesis of 4,5-diarylimidazol-2-ylidene–iodidogold(I) complexes, which have shown high activity against cancer cells, demonstrates the utility of related diaryl-substituted five-membered heterocycles as ligands in medicinal inorganic chemistry. mdpi.com Given the structural similarities, it is conceivable that this compound could be used to synthesize novel metal complexes with interesting catalytic or biological activities. The methoxy (B1213986) groups on the phenyl rings could also influence the electronic properties of the metal center, thereby tuning the catalytic activity of the resulting complex.

Supramolecular Chemistry and Controlled Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can spontaneously form well-defined, complex architectures through self-assembly is a major goal in this field. researchgate.net The defined geometry and potential for intermolecular interactions (such as π-π stacking of the aryl rings) make this compound a potential building block for supramolecular structures.

While there is no direct literature on the supramolecular assembly of this specific compound, the principles of crystal engineering and molecular self-assembly suggest that the interplay of the isoxazole core's dipole moment and the van der Waals and potential hydrogen bonding interactions involving the methoxy groups could direct its organization in the solid state. The study of how molecules like this pack in crystals can provide insights into designing more complex, functional supramolecular systems. researchgate.net

Role as a Synthetic Building Block for Complex Molecules

The 1,2-oxazole (or isoxazole) ring is a well-established pharmacophore and a versatile synthetic intermediate in organic chemistry. The presence of the N-O bond makes the isoxazole ring susceptible to various ring-opening reactions, thus providing a pathway to a diverse range of acyclic and other heterocyclic systems. The compound this compound, possessing two methoxy-functionalized phenyl rings at the 4 and 5 positions, serves as a valuable scaffold for creating more intricate molecules.

Research into 4,5-diarylisoxazoles has revealed their potential as precursors for a variety of important molecular structures. For instance, the catalytic hydrogenation of the isoxazole ring is a common strategy to access other functionalities. Depending on the catalyst and reaction conditions, the N-O bond can be cleaved to yield β-enaminoketones or γ-amino alcohols, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, palladium-on-carbon (Pd/C) is often used for the hydrogenolysis of the isoxazole nucleus. researchgate.net

Furthermore, the isoxazole ring can be a precursor to other heterocyclic systems. Through rearrangement reactions, often promoted by thermal or photochemical conditions, the isoxazole ring can be transformed into other five-membered heterocycles like pyrazoles or imidazoles. These transformations typically involve the cleavage of the weak N-O bond followed by intramolecular cyclization. The specific substituents on the isoxazole ring, such as the two 4-methoxyphenyl (B3050149) groups in the target compound, can influence the course of these rearrangements and the stability of the resulting products. researchgate.netzsmu.edu.ua

The 4,5-diarylisoxazole motif itself has been identified as a key structural element in the development of potent therapeutic agents, including anticancer compounds that act as inhibitors of the Hsp90 molecular chaperone. nih.gov In these contexts, the diarylisoxazole core serves as a rigid scaffold to which various functional groups can be appended to optimize biological activity. The synthesis of derivatives often involves modifications of the substituents on the phenyl rings or the introduction of functional groups at other positions of the isoxazole ring, underscoring the role of the parent compound as a foundational building block. nih.govmathnet.runih.gov

Corrosion Inhibition in Materials Engineering

The protection of metals from corrosion is a critical aspect of materials engineering, and the use of organic inhibitors is a widely adopted strategy. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, as well as π-electrons, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. The compound this compound possesses several of these key features, including the nitrogen and oxygen heteroatoms in the isoxazole ring and the π-systems of the two phenyl rings.

While specific studies on this compound are not extensively documented in publicly available literature, a significant body of research on structurally similar isoxazole derivatives demonstrates their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. jmaterenvironsci.comarabjchem.orgchemrevlett.comnih.gov These studies provide a strong basis for understanding the potential corrosion inhibition properties of the target compound.

The mechanism of inhibition by isoxazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. The presence of electron-donating groups, such as the methoxy groups in this compound, is expected to enhance the electron density on the molecule, thereby facilitating its adsorption onto the metal surface.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. researchgate.netresearchgate.netnumberanalytics.comosti.govderpharmachemica.comresearchgate.netresearchgate.netsemanticscholar.org Potentiodynamic polarization studies on isoxazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

The following table summarizes typical research findings for an isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), as a corrosion inhibitor for mild steel in 1 M HCl, illustrating the type of data obtained in such studies. arabjchem.org

| Inhibitor Concentration (ppm) | Corrosion Rate (mg cm-2h-1) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 0.149 | - |

| 50 | 0.041 | 72.48 |

| 100 | 0.024 | 83.89 |

| 150 | 0.015 | 89.93 |

| 200 | 0.010 | 93.28 |

| 250 | 0.007 | 95.30 |

| 300 | 0.005 | 96.62 |

Electrochemical impedance spectroscopy (EIS) data for isoxazole inhibitors typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. arabjchem.org This indicates the formation of a protective film on the metal surface that hinders the charge transfer process, which is fundamental to corrosion.

The table below presents representative electrochemical data for the same isoxazole derivative (IOD) at various concentrations. arabjchem.org

| Inhibitor Concentration (ppm) | Corrosion Current Density (icorr) (µA cm-2) | Charge Transfer Resistance (Rct) (Ω cm2) | Double Layer Capacitance (Cdl) (µF cm-2) |

|---|---|---|---|

| 0 | 130.5 | 198.5 | 125.4 |

| 50 | 36.2 | 715.2 | 34.8 |

| 100 | 21.1 | 1225.8 | 20.3 |

| 150 | 13.0 | 1984.5 | 12.5 |

| 200 | 8.7 | 2965.4 | 8.4 |

| 250 | 6.2 | 4178.1 | 6.0 |

| 300 | 4.4 | 5882.6 | 4.2 |

The adsorption of isoxazole inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated to further elucidate the nature of the adsorption process.

Future Research Directions and Unexplored Avenues for 4,5 Bis 4 Methoxyphenyl 1,2 Oxazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to isoxazoles often rely on established methods that may involve harsh conditions, multi-step processes, or the use of hazardous reagents. Future research should prioritize the development of green and efficient synthetic strategies for 4,5-Bis(4-methoxyphenyl)-1,2-oxazole.

Key areas for exploration include:

One-Pot Methodologies: Designing one-pot syntheses starting from readily available precursors would significantly enhance efficiency and reduce waste. Methodologies like multicomponent reactions that combine starting materials in a single step are highly desirable.

Catalytic Systems: The exploration of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, could lead to more sustainable processes. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of isoxazoles. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including isoxazoles. nih.gov Applying these techniques to the synthesis of this compound could offer significant advantages.

Atom-Economic Reactions: Focusing on reaction types that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Intramolecular ring-to-ring isomerizations, for example, offer 100% atom economy and represent an attractive, albeit challenging, avenue for isoxazole (B147169) synthesis. mdpi.com

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthesis Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Cycloaddition | Well-established, reliable for a range of substrates. | Often requires stoichiometric reagents, may have moderate atom economy. |

| Catalytic One-Pot Synthesis | High efficiency, reduced waste, simplified purification. | Catalyst development and optimization can be time-consuming. |

| Microwave/Ultrasound-Assisted | Rapid reaction times, potentially higher yields. | Scalability can be an issue, requires specialized equipment. |

| Isomerization Reactions | 100% atom economy, highly sustainable. | May require specific and complex precursors. |

Advanced Mechanistic Investigations of Novel Reactivity Patterns

A deep understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing its synthesis and exploring its reactivity.

Future mechanistic studies should focus on:

Reaction Intermediates: The isolation and characterization of transient intermediates, such as isoxazoline-N-oxides, can provide critical insights into reaction pathways. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic factors that govern regioselectivity and reactivity. mdpi.com

Kinetics and Isotope Effects: Detailed kinetic studies and the use of isotopic labeling can help to elucidate rate-determining steps and the nature of bond-forming and bond-breaking processes.

Understanding these mechanistic details will enable the rational design of more efficient syntheses and the prediction of novel reactivity patterns for this class of compounds.

Exploration of Emerging Material Properties Through Structural Modifications

The rigid, planar structure and the presence of electronically tunable aryl groups make 4,5-diarylisoxazoles attractive candidates for applications in material science. The specific electronic properties imparted by the two 4-methoxyphenyl (B3050149) substituents in this compound suggest potential for interesting optical and electronic behavior.

Future research in this area should involve:

Systematic Structural Modification: A systematic investigation into how modifications of the methoxy (B1213986) groups (e.g., replacement with other electron-donating or electron-withdrawing groups) affect the material properties of the molecule. Structure-activity relationship studies on related compounds have shown that such modifications can significantly impact biological activity, a principle that likely extends to material properties. nih.govmdpi.com

Photophysical and Electronic Characterization: Detailed studies of the compound's fluorescence, phosphorescence, and conductivity. The synthesis of related phenyloxazoles has been explored for their luminescent properties, suggesting this could be a fruitful area for investigation. nih.gov

Self-Assembly and Crystal Engineering: Investigating the solid-state packing and intermolecular interactions of this compound and its derivatives. The crystal structure of the related 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole reveals weak C-H···O hydrogen bonds and C-H···π interactions that stabilize the crystal lattice, suggesting that such interactions could be exploited for crystal engineering. nih.gov

Table 2 outlines potential material applications based on the structural features of 4,5-diarylisoxazoles.

Table 2: Potential Material Applications for Modified this compound Derivatives

| Potential Application | Rationale for Exploration | Key Structural Features to Investigate |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | The conjugated diarylisoxazole core can exhibit luminescence. | Modifications to enhance quantum yield and tune emission color. |

| Organic Field-Effect Transistors (OFETs) | The planar structure could facilitate π-stacking and charge transport. | Substituents that promote ordered packing in the solid state. |

| Non-Linear Optical (NLO) Materials | Asymmetric substitution can lead to a non-zero hyperpolarizability. | Introduction of strong donor-acceptor groups on the phenyl rings. |

| Chemical Sensors | The isoxazole ring and methoxy groups can act as binding sites. | Functionalization with specific recognition motifs. |

Integration into Multi-Functional Hybrid Chemical Systems

The concept of creating hybrid molecules by combining different pharmacophores or functional units into a single chemical entity is a powerful strategy in drug discovery and materials science. thesciencein.org The this compound core can serve as a scaffold for the development of such multi-functional systems.

Promising avenues for future research include:

Hybridization with Other Heterocycles: The synthesis of hybrid molecules containing the this compound moiety linked to other heterocyclic systems known for their biological activity or material properties, such as triazoles, oxadiazoles, or quinazolines. researchgate.netthesciencein.orgfrontiersin.org

Conjugation to Biomolecules: Attaching the isoxazole derivative to peptides, steroids, or other natural products to create bioconjugates with novel properties. The modification of natural products with isoxazole rings has been shown to enhance their biological activity. mdpi.com

Polymer Functionalization: Incorporating the this compound unit into polymer chains as a pendant group or as part of the main chain to create functional materials with tailored optical or electronic properties.

Predictive Modeling and Computational Design of Novel Derivatives with Tailored Properties

In silico methods are indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules before their synthesis.

Future computational work on this compound should encompass:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of a library of derivatives with their biological activity or material properties.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, guiding the design of more potent inhibitors. Such studies have been effectively used for other isoxazole derivatives. nih.gov

Prediction of Physicochemical and Material Properties: Using computational chemistry to predict key properties such as solubility, stability, and electronic characteristics (e.g., HOMO/LUMO energies). DFT calculations have been used to investigate the electronic properties of related isoxazoline (B3343090) systems. mdpi.com

Table 3 summarizes the types of computational tools and their potential applications in the study of this compound.

Table 3: Application of Computational Tools in the Design of Novel this compound Derivatives

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms. | Optimized geometry, HOMO/LUMO energies, reaction barriers. mdpi.com |

| Molecular Docking | Prediction of binding mode to a biological target. | Binding affinity, key intermolecular interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Stability of ligand-protein complexes, conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with properties. | Predictive models for biological activity or material properties. |

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical and physical properties of this compound and pave the way for its application in a variety of scientific and technological fields.

Q & A

Basic: What are the established synthetic routes for 4,5-Bis(4-methoxyphenyl)-1,2-oxazole?

Methodological Answer:

The compound is typically synthesized via cyclization of chalcone precursors with hydroxylamine derivatives. For example, (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one reacts with hydroxylamine hydrochloride in ethanol under alkaline reflux (12 hours) to form the 4,5-dihydroisoxazole core. Post-reaction, the product is purified via recrystallization (e.g., using 2-propanol) . Alternative routes may involve Stille coupling (for aryl-aryl bond formation) or Suzuki-Miyaura cross-coupling to introduce methoxyphenyl groups .

Key Parameters Table:

Basic: How is the compound structurally characterized?

Methodological Answer:

- X-ray crystallography reveals the 4,5-dihydroisoxazole ring adopts an envelope conformation with dihedral angles of 76.56° between methoxyphenyl substituents. The chiral center (C1) deviates by −0.133 Å from the mean plane .

- NMR spectroscopy identifies methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

- IR spectroscopy confirms C=O (if present) and C-O-C stretches (~1250 cm⁻¹) .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction distillation .

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in Stille/Suzuki reactions .

- Reaction time : Extended reflux (e.g., 18 hours) increases conversion but risks decomposition; monitor via TLC .

Data Contradiction Example:

Yields vary between 65% (DMSO, 18h) and 81% (dioxane-water, Pd catalysts). Optimization requires balancing solvent polarity and catalyst loading .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Assay standardization : Compare MIC values under consistent conditions (e.g., bacterial strain, solvent controls).

- Structural analogs : Test derivatives (e.g., Schiff bases of 1,2,4-triazoles) to isolate substituent effects .

- Computational modeling : Use DFT to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Advanced: What computational methods predict electronic properties for material science applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates charge distribution, polarizability, and band gaps. For example, methoxy groups increase electron-donating capacity, enhancing suitability as hole-transport layers (HTLs) in OLEDs .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

Advanced: How does structural modification impact photophysical properties?

Methodological Answer:

- Substituent effects : Electron-donating groups (e.g., methoxy) red-shift absorption/emission spectra.

- Conjugation extension : Incorporate quinoxaline or biphenyl moieties via Stille coupling to enhance π-π stacking in HTLs .

- Crystallinity control : Modify recrystallization solvents (e.g., ethanol vs. 2-propanol) to tune solid-state packing .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity data : LD50 (intravenous, mouse) = 180 mg/kg; handle with gloves and fume hood .

- Storage : Store in airtight containers at 4°C, away from light (prevents methoxy group oxidation).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve crystallographic ambiguities in derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |